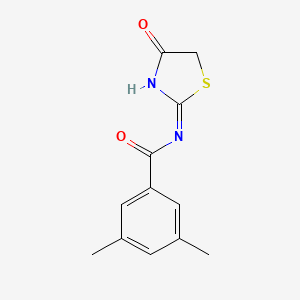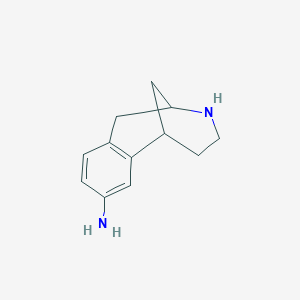
4-(1-Methyl-1H-benzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methyl-1H-benzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine is a complex organic compound that features a benzimidazole ring, a thiazole ring, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-benzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the thiazole ring and the methylphenyl group. Key reagents often include 1-methyl-1H-benzimidazole, 4-methylphenylamine, and thioamide derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.
化学反应分析
Types of Reactions
4-(1-Methyl-1H-benzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
科学研究应用
4-(1-Methyl-1H-benzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: It can be used in the development of new materials, such as polymers and dyes
作用机制
The mechanism of action of 4-(1-Methyl-1H-benzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
2-(1-Methyl-1H-benzimidazol-2-yl)-4-bromophenyl methyl ether: Similar structure but with a bromine atom instead of a thiazole ring.
Methyl 4’-(bromomethyl)biphenyl-2-carboxylate: Contains a biphenyl structure with a bromomethyl group.
1-Methyl-1H-pyrazole-4-carbaldehyde: Features a pyrazole ring instead of a benzimidazole ring.
Uniqueness
4-(1-Methyl-1H-benzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to its combination of benzimidazole and thiazole rings, which confer specific chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
属性
CAS 编号 |
519179-77-2 |
|---|---|
分子式 |
C18H16N4S |
分子量 |
320.4 g/mol |
IUPAC 名称 |
4-(1-methylbenzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16N4S/c1-12-7-9-13(10-8-12)19-18-21-15(11-23-18)17-20-14-5-3-4-6-16(14)22(17)2/h3-11H,1-2H3,(H,19,21) |
InChI 键 |
PMJNSZYKGLCENY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=NC4=CC=CC=C4N3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)

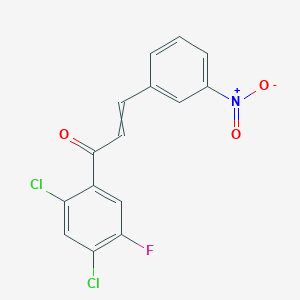
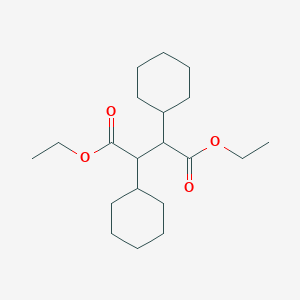
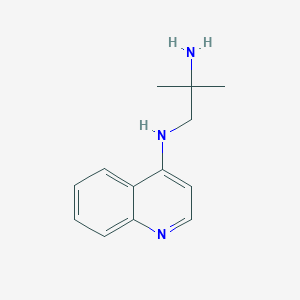
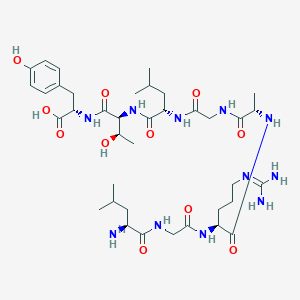
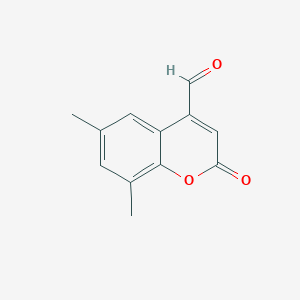
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)
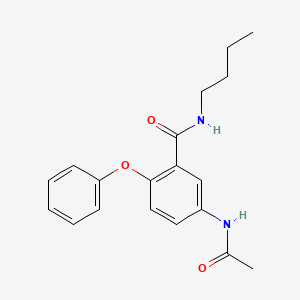
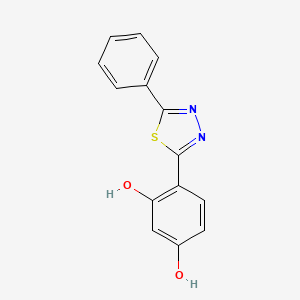
![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
